molecular formula C8H9NO3 B1240236 N-(2,5-Dihydroxyphenyl)acetamide CAS No. 93525-28-1

N-(2,5-Dihydroxyphenyl)acetamide

Cat. No.: B1240236
CAS No.: 93525-28-1
M. Wt: 167.16 g/mol
InChI Key: IKDULNHJECGNTK-UHFFFAOYSA-N
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Description

Contextualization of Dihydroxyphenylacetamides in Chemical Biology

Dihydroxyphenylacetamides represent a class of organic compounds characterized by a dihydroxy-substituted phenyl ring linked to an acetamide (B32628) moiety. These compounds are of significant interest in chemical biology due to their structural similarity to endogenous molecules and their potential to interact with biological systems. Their biological activities often stem from the redox properties of the dihydroxyl-substituted phenyl ring, which can participate in electron transfer reactions and scavenge reactive oxygen species. This characteristic makes them promising candidates for the development of novel therapeutic agents.

The position of the hydroxyl groups on the phenyl ring, along with the nature and position of other substituents, profoundly influences the biological activity of dihydroxyphenylacetamides. This structural diversity allows for the fine-tuning of their properties, making them versatile tools for probing biological processes and for drug discovery efforts.

Overview of N-(2,5-Dihydroxyphenyl)acetamide's Significance in Scientific Research

This compound, also known by synonyms such as 2,5-dihydroxy-acetanilide and APBQ, holds particular importance in scientific research primarily due to its role as a metabolite of paracetamol (acetaminophen). ontosight.ainih.gov The metabolism of paracetamol, a widely used analgesic and antipyretic, is a critical area of study in toxicology and pharmacology. nih.govdrugbank.com A minor fraction of paracetamol is oxidized to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov this compound is considered a downstream, less toxic product of NAPQI, and its formation and further reactions are crucial for understanding the mechanisms of paracetamol-induced hepatotoxicity.

Beyond its connection to paracetamol metabolism, research has explored the potential biological activities of this compound itself. The presence of the hydroquinone (B1673460) moiety suggests potential antioxidant properties, as the hydroxyl groups can donate hydrogen atoms to neutralize free radicals. ontosight.ai This has led to investigations into its possible anti-inflammatory and cytoprotective effects.

Current Research Landscape and Outstanding Academic Questions

The current research landscape for this compound is multifaceted. A significant portion of research continues to focus on its role in paracetamol metabolism and toxicity. Advanced analytical techniques are being employed to detect and quantify this compound and its conjugates in biological samples, providing deeper insights into the metabolic pathways of paracetamol.

Furthermore, there is a growing interest in the synthesis and biological evaluation of this compound and its derivatives. Studies are exploring its antioxidant and anti-inflammatory potential in various in vitro and in vivo models. researchgate.netmdpi.comresearchgate.net Some research has also touched upon its potential in other areas, such as its influence on gene expression. mdpi.com

Despite the progress, several academic questions remain:

What is the full extent of the biological activities of this compound, independent of its role as a paracetamol metabolite?

What are the precise mechanisms by which this compound exerts its potential antioxidant and anti-inflammatory effects?

Can the structure of this compound be modified to enhance its desirable biological activities while minimizing any potential toxicity?

What is the full range of enzymes and metabolic pathways that interact with this compound in different biological systems?

Scope and Objectives of Research on this compound

The primary objectives of current and future research on this compound are to:

Elucidate its complete metabolic profile: This includes identifying all metabolites and understanding the enzymatic processes involved in its formation and degradation.

Characterize its pharmacological and toxicological properties: This involves comprehensive studies to determine its efficacy and safety profile.

Explore its potential as a lead compound for drug discovery: The antioxidant and anti-inflammatory properties of this compound make it an attractive starting point for the development of new therapeutic agents for a variety of conditions. researchgate.netmdpi.comresearchgate.net

Develop novel synthetic routes: Efficient and scalable synthetic methods are needed to produce this compound and its analogs for further research. orgsyn.org

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol nih.gov
IUPAC NameThis compound nih.gov
SMILESCC(=O)NC1=C(C=CC(=C1)O)O nih.gov
InChIKeyIKDULNHJECGNTK-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dihydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)9-7-4-6(11)2-3-8(7)12/h2-4,11-12H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDULNHJECGNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918354
Record name N-(2,5-Dihydroxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93525-28-1
Record name 2-Acetamido-4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093525281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,5-Dihydroxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(2,5-Dihydroxyphenyl)acetamide

Acylation of 2,5-Dihydroxyaniline and Related Precursors

A primary and well-established route for the synthesis of this compound involves the acylation of 2,5-dihydroxyaniline. This reaction typically employs acetic anhydride as the acylating agent. The lone pair of electrons on the nitrogen atom of the amino group in 2,5-dihydroxyaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of a molecule of acetic acid to yield the final acetamide (B32628) product.

The reaction is often carried out in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water. To facilitate the reaction and neutralize the liberated acid, a base like sodium bicarbonate is added. The pH of the reaction mixture is a critical parameter and is generally maintained between 5.5 and 6.5 to ensure optimal reaction conditions and prevent side reactions. nih.gov The product, this compound, typically precipitates from the reaction mixture and can be purified by recrystallization.

Conventional Solution-Phase Synthesis Approaches

Conventional solution-phase synthesis remains a common and accessible method for preparing this compound. This approach involves dissolving the reactants, 2,5-dihydroxyaniline and an acetylating agent like acetic anhydride or acetyl chloride, in a suitable solvent and heating the mixture to drive the reaction to completion.

A typical procedure would involve stirring a suspension of the precursor in a solvent such as chlorobenzene at an elevated temperature, for instance, 100°C, for several hours. orgsyn.org Upon completion of the reaction, as monitored by techniques like thin-layer chromatography (TLC), the reaction mixture is cooled. The addition of a less polar solvent, such as 2-propanol, can induce the precipitation of the crude product. orgsyn.org This solid is then collected by filtration, washed, and dried. Further purification is typically achieved through recrystallization from an appropriate solvent, such as acetonitrile, to yield the pure this compound. orgsyn.org While reliable, these methods can be time-consuming and may require significant amounts of solvents.

Parameter Conventional Synthesis of a Related Acetamide
Reactants 3-Acetamidophenol, 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene
Solvent Chlorobenzene
Temperature 100°C
Reaction Time 6 hours
Work-up Addition of 2-propanol, filtration, washing
Purification Crystallization from acetonitrile
Yield 66-67.5% (for N-(2,4-diformyl-5-hydroxyphenyl)acetamide)

Advanced Synthetic Techniques for this compound Production

In recent years, advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the production of amides, including this compound.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation can significantly enhance the rate of acylation reactions. This technique offers a green chemistry approach by reducing reaction times and often minimizing the need for large volumes of solvents.

In a typical microwave-assisted synthesis of an acetamide, the reactants are placed in a sealed vessel suitable for microwave irradiation. The reaction can be performed in the presence of a solvent or under solvent-free conditions. researchgate.net The reaction mixture is then subjected to microwave irradiation at a specific power and for a predetermined time. For instance, amidation reactions have been achieved in minutes at powers ranging from 2-25 W, with excellent yields. researchgate.net The progress of the reaction is monitored by TLC, and upon completion, the product is isolated and purified using standard laboratory techniques. The efficiency of microwave synthesis is often compared with conventional heating methods, highlighting the significant reduction in reaction time.

Method Reaction Time Yield
Microwave-Assisted SynthesisMinutesOften Higher
Conventional HeatingHours to DaysOften Lower

Catalytic Approaches and Yield Enhancement Strategies

The use of catalysts in the synthesis of acetamides can lead to improved yields and milder reaction conditions. Both acid and base catalysts can be employed to facilitate the acylation of anilines. For instance, solid acid catalysts, such as layered double hydroxides (LDHs), have been explored for various acid-catalyzed reactions, offering advantages in terms of reusability and reduced environmental impact. mdpi.com

In the context of this compound synthesis, a catalytic approach could involve the use of a solid acid catalyst to activate the acetylating agent, making it more susceptible to nucleophilic attack by 2,5-dihydroxyaniline. This can potentially lead to higher conversion rates and selectivity. Furthermore, yield enhancement strategies may involve optimizing reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants. While specific catalytic systems for the direct synthesis of this compound are not extensively reported, the principles of catalytic acylation are well-established and applicable.

Chemical Reactivity Studies of this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The hydroxyl groups on the phenyl ring are susceptible to oxidation, especially in the presence of oxidizing agents. This can lead to the formation of quinone-type structures. Conversely, the aromatic ring can undergo reduction under specific conditions.

Oxidation Pathways and Quinone Formation

The hydroquinone (B1673460) moiety of this compound makes it highly susceptible to oxidation. This transformation is a critical aspect of its chemistry, leading to the formation of a reactive quinone species. The oxidation process involves the removal of two electrons and two protons from the hydroxyl groups, resulting in the formation of 2-acetamido-1,4-benzoquinone.

This oxidation can be initiated by various chemical oxidizing agents or enzymatic systems. The resulting 1,4-benzoquinone derivative is a Michael acceptor, making it reactive toward nucleophiles. In biological systems, for example, the oxidation of hydroquinone to benzoquinone is a known metabolic pathway. The highly electrophilic benzoquinone can then be conjugated with biological nucleophiles, such as glutathione. This has been observed in the in vivo metabolism of compounds like benzene (B151609) and phenol, which are first metabolized to hydroquinone and then oxidized to benzoquinone before being excreted as a mercapturate conjugate, N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine.

The general pathway can be summarized as follows:

ReactantOxidizing ConditionsMajor Product
This compoundChemical or Enzymatic Oxidation2-Acetamido-1,4-benzoquinone
Hydroquinone (in vivo)Metabolic Oxidation1,4-Benzoquinone

This interactive table summarizes the key oxidation transformation.

The formation of the quinone is significant as it represents a key reactive intermediate that can participate in further chemical reactions, particularly additions with nucleophiles.

Reduction Reactions and Amine Derivative Generation

While the hydroquinone ring is prone to oxidation, derivatives of this compound bearing reducible functional groups can undergo reduction to generate novel amine derivatives. A prominent example involves the reduction of a nitro-substituted analog, such as N-(2-hydroxy-5-nitrophenyl)acetamide.

The reduction of the nitro group on the aromatic ring typically proceeds through nitroso and hydroxylamine intermediates to ultimately yield an amino group. This transformation introduces a new functional group, converting the nitrated phenol derivative into an aminophenol derivative. Such reactions are often carried out using microbial systems or standard chemical reducing agents like metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation. This pathway is a valuable method for synthesizing substituted 2,5-dihydroxyaniline derivatives, which can serve as precursors for other complex molecules.

The reductive pathway for a nitro-analog is outlined below:

Starting MaterialReaction TypeKey IntermediatesFinal Product
N-(2-hydroxy-5-nitrophenyl)acetamideReduction of nitro groupNitroso, Hydroxylamine derivativesN-(5-amino-2-hydroxyphenyl)acetamide

This interactive table details the generation of an amine derivative via reduction.

Nucleophilic and Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the acetamido (-NHCOCH₃) groups. Both are ortho-, para-directing. Given the substitution pattern, incoming electrophiles are directed to the available positions on the ring (positions 3, 4, and 6).

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to proceed readily under mild conditions. For instance, the nitration of a closely related compound, N-(2-hydroxyphenyl)acetamide, has been shown to yield N-(2-hydroxy-5-nitrophenyl)acetamide, demonstrating the favorability of substitution at the position para to the hydroxyl group and ortho to the acetamido group mdpi.com. This provides a direct precedent for the electrophilic functionalization of this compound.

Conversely, nucleophilic aromatic substitution on the unsubstituted phenyl ring of this compound is generally unfavorable. This type of reaction requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group, neither of which is present in the parent molecule.

Derivatization Strategies of this compound

Modification of Phenolic Hydroxyl Groups (e.g., etherification, esterification)

The two phenolic hydroxyl groups are primary sites for derivatization, allowing for significant modification of the compound's physicochemical properties, such as solubility and lipophilicity.

Etherification: This process involves the conversion of the hydroxyl groups into ethers. A common example is methylation, where a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K₂CO₃) is used to convert the hydroxyl groups to methoxy groups. This reaction would yield N-(2,5-dimethoxyphenyl)acetamide. The synthesis of this diether has been documented and it serves as a common derivative.

Esterification: The hydroxyl groups can also be readily converted to esters through reaction with acylating agents like acid chlorides or acid anhydrides in the presence of a base catalyst (e.g., pyridine). This strategy is widely used for related hydroxyphenyl acetamides. For example, the related compound N-(4'-hydroxyphenyl)acetamide is often esterified to produce pharmacologically active molecules. This demonstrates the feasibility of applying similar esterification strategies to one or both hydroxyl groups of this compound.

Reaction TypeReagentsProduct Example
EtherificationMethyl Iodide, BaseN-(2,5-dimethoxyphenyl)acetamide
EsterificationAcetic Anhydride, BaseN-(2,5-diacetoxyphenyl)acetamide

This interactive table outlines common strategies for modifying the hydroxyl groups.

Amide Nitrogen Functionalization

The nitrogen atom of the amide group in this compound can also be a target for functionalization, most commonly through N-alkylation. However, N-alkylation of amides can be challenging. The amide proton is not highly acidic, and the nitrogen lone pair is delocalized into the carbonyl group, reducing its nucleophilicity.

To achieve N-alkylation, strong bases are often required to deprotonate the amide, forming an amidate anion, which is a more potent nucleophile. This anion can then react with an alkylating agent, such as an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Alternative methods, such as palladium-catalyzed N-alkylation, have also been developed for acetanilides. These methods can offer milder reaction conditions and improved selectivity. While specific examples for this compound are not extensively documented, these general methodologies for acetanilides are applicable and provide a clear pathway for the synthesis of N-alkylated derivatives.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework and the chemical environment of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of N-(2,5-Dihydroxyphenyl)acetamide, distinct signals corresponding to the aromatic protons, the amide proton, the hydroxyl protons, and the acetyl methyl protons are expected.

The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by their position relative to the electron-donating hydroxyl (-OH) and acetamido (-NHCOCH₃) groups. The methyl group of the acetamide (B32628) function would appear as a sharp singlet, typically around 2.1 ppm. The protons of the amide (N-H) and hydroxyl (O-H) groups are exchangeable and often appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on structural analysis and comparison with similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COCH₃ (Methyl)~2.1Singlet (s)N/A
Ar-H3~6.7Doublet of doublets (dd)J ≈ 8.5, 2.9
Ar-H4~6.8Doublet (d)J ≈ 8.5
Ar-H6~7.6Doublet (d)J ≈ 2.9
Ar-OHVariable (Broad s)Singlet (s)N/A
-NHVariable (Broad s)Singlet (s)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetamide group appears significantly downfield, typically in the range of 168-172 ppm. The six aromatic carbons have chemical shifts between approximately 110 and 150 ppm, with the carbons directly attached to the oxygen atoms (C2 and C5) being the most deshielded in this group. The methyl carbon is found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on structural analysis and comparison with similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COCH₃ (Methyl)~24
C4~115
C6~116
C3~119
C1~125
C2~148
C5~150
-C=O (Carbonyl)~170

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. bmrb.io For this compound, COSY would show cross-peaks between the adjacent aromatic protons: H3 with H4, and H4 with H3. bmrb.io

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. chemicalbook.com It would show cross-peaks between H3 and C3, H4 and C4, H6 and C6, and the methyl protons and the methyl carbon. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. bmrb.io Key expected correlations for this compound would include:

The amide proton (NH) to the carbonyl carbon (C=O) and aromatic carbons C1 and C6.

The methyl protons (-CH₃) to the carbonyl carbon (C=O).

Aromatic proton H6 to carbons C1, C2, C4, and C5.

Aromatic proton H3 to carbons C1, C2, and C5.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound. The calculated exact mass for this compound (C₈H₉NO₃) is 167.05824 Da. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

Table 3: HRMS Data for this compound

PropertyValueReference
Molecular FormulaC₈H₉NO₃ nih.gov
Exact Mass167.05824 Da nih.gov
Monoisotopic Mass167.05824 Da nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion (the intact molecule with one electron removed) can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. researchgate.net

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 167. A characteristic and often major fragmentation pathway for acetanilides is the loss of a neutral ketene (B1206846) molecule (H₂C=C=O, mass 42 Da) via a McLafferty-type rearrangement. nist.gov This would result in a prominent fragment ion at m/z 125, corresponding to the [M - 42]⁺ ion (2,5-dihydroxyaniline radical cation). Further fragmentation could involve the loss of carbon monoxide (CO, mass 28 Da) from the resulting aminophenol structure.

Table 4: Predicted Major Mass Spectrometry Fragments for this compound Predicted data based on structural analysis and known fragmentation of related anilides.

m/zProposed Fragment IonProposed Neutral Loss
167[C₈H₉NO₃]⁺ (Molecular Ion)N/A
125[C₆H₇NO₂]⁺CH₂CO (Ketene)

Compound Names

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive methods used to elucidate the molecular structure and electronic system of this compound. Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds to identify functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy examines electronic transitions to provide insights into the conjugated systems within the molecule.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) groups, the secondary amide (-NH-C=O) group, and the aromatic ring.

The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two phenolic hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. A distinct peak typically appearing around 3375 cm⁻¹ can be attributed to the N-H stretching vibration of the secondary amide. researchgate.net The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is expected to produce a strong, sharp absorption peak in the range of 1650-1670 cm⁻¹. researchgate.netopenaccessjournals.com

The presence of the aromatic ring is confirmed by several bands. The C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amide group is usually observed in the 1230-1390 cm⁻¹ range. researchgate.net Additionally, C-H out-of-plane bending vibrations for the substituted benzene ring give rise to characteristic bands in the fingerprint region below 900 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound This table is generated based on characteristic frequencies for functional groups found in similar molecules.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch Phenolic -OH 3200 - 3600 Strong, Broad
N-H Stretch Secondary Amide ~3375 Strong, Sharp
C=O Stretch (Amide I) Amide Carbonyl 1650 - 1670 Strong, Sharp
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Weak
C-N Stretch Amide 1230 - 1390 Medium

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores and conjugated systems, such as the substituted benzene ring in this compound.

The UV-Vis spectrum of this compound is determined by the electronic transitions associated with the phenyl ring and the acetamido and hydroxyl substituents. The benzene ring itself gives rise to π→π* transitions. The presence of the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups, which act as auxochromes, shifts the absorption maxima to longer wavelengths (a bathochromic shift) and can increase the absorption intensity. The lone pair of electrons on the oxygen and nitrogen atoms can participate in n→π* transitions. For comparison, the isomer N-(4-hydroxyphenyl)acetamide exhibits an absorption maximum at approximately 248 nm. openaccessjournals.com The exact absorption maxima (λ_max_) for this compound can be influenced by the solvent used, due to differing interactions between the solvent and the molecule's ground and excited states. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore / System Expected Wavelength Range
π→π* Substituted Benzene Ring ~200 - 280 nm
n→π* Carbonyl Group (C=O) >280 nm

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most common techniques employed for these purposes.

HPLC is a highly efficient and sensitive technique for the separation, identification, and quantification of compounds in a mixture. For a polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach for purity assessment. sielc.com

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18 or C8 silica-based column), while the mobile phase is a polar solvent mixture. sielc.comsielc.com A common mobile phase consists of a mixture of water (often with an acid modifier like formic or phosphoric acid to ensure the hydroxyl and amide groups are protonated and to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com The components of the sample are separated based on their relative affinities for the stationary and mobile phases. This compound, being polar, would elute relatively quickly under these conditions. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The purity of the sample is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. The method's accuracy, precision, and linearity are typically validated to ensure reliable quantification. nih.gov

Table 3: Typical Parameters for RP-HPLC Analysis of this compound

Parameter Description Typical Condition
Mode Reverse-Phase Chromatography RP-HPLC
Stationary Phase Nonpolar bonded silica (B1680970) C18 or C8 Column
Mobile Phase Polar solvent mixture Water/Acetonitrile or Water/Methanol with Formic Acid
Elution Isocratic or Gradient Gradient elution often used for separating complex mixtures
Detector UV-Vis Detector Set at a λ_max_ of the compound

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a reaction, identifying compounds, and assessing the purity of a sample.

For the analysis of this compound, the stationary phase is typically a glass or aluminum plate coated with a thin layer of silica gel, which is a polar adsorbent. The mobile phase, or eluent, is a solvent or a mixture of solvents of moderate polarity, such as a mixture of ethyl acetate (B1210297) and hexane. The sample is spotted onto the baseline of the plate, which is then placed in a sealed chamber containing the mobile phase. The mobile phase ascends the plate via capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. Due to its polar hydroxyl and amide groups, this compound would have a strong affinity for the silica gel and would thus have a lower Retention Factor (R_f_) value compared to less polar impurities. The separated spots are typically visualized under UV light (at 254 nm), where the aromatic ring will absorb the light and appear as a dark spot against a fluorescent background.

Mechanistic Investigations of Biological Activities in in Vitro and Preclinical Models

Antioxidant and Pro-oxidant Activity Mechanisms

The antioxidant properties of phenolic compounds, including acetamide (B32628) derivatives, are a significant area of research. These properties are largely attributed to their ability to interact with and neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

The capacity of a compound to scavenge free radicals is a primary indicator of its antioxidant activity. This is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net In these assays, the antioxidant compound donates a hydrogen atom or an electron to the radical, neutralizing it and causing a measurable change in color. mdpi.comnih.gov

Studies on various acetamide derivatives have demonstrated their potential as radical scavengers. For instance, a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid showed potent radical scavenging activity, with most of the synthesized compounds being more effective than vitamin C and comparable to Trolox, a vitamin E analog. nih.gov The presence of hydroxyl groups on the phenyl ring is crucial for this activity. researchgate.net The dihydroxyphenyl moiety in N-(2,5-Dihydroxyphenyl)acetamide provides the necessary chemical structure for this free radical interaction.

Redox cycling is a process where a compound can repeatedly accept and donate electrons, leading to the generation of reactive oxygen species. nih.gov While this can be a mechanism of pro-oxidant activity and cellular damage, the hydroquinone (B1673460) structure of this compound allows it to participate in redox reactions. This process involves the transfer of electrons from intracellular electron transport chains to the compound, which can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS. The balance between the antioxidant (scavenging) and potential pro-oxidant (redox cycling) activities is dependent on the specific cellular environment and the concentration of the compound. nih.gov

Table 1: Radical Scavenging Activity of Selected Acetamide Derivatives

Compound/ExtractAssayIC50 Value (µM)Reference
Flavonoid Acetamide DerivativesDPPH31.52–198.41 mdpi.com
3,4,5-trihydroxyphenylacetic acid derivativesDPPH & ABTSMore potent than Vitamin C nih.gov
IC50: The concentration of the substance that causes a 50% inhibition of the respective radical.

Beyond direct radical scavenging, this compound can influence cellular responses to oxidative stress by modulating specific signaling pathways. A key pathway in the cellular antioxidant defense system is regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).

Under normal conditions, Nrf2 is kept at low levels. However, in the presence of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the increased expression of antioxidant enzymes and proteins.

While direct studies on this compound's effect on the Nrf2 pathway are limited, related acetamide derivatives have been investigated for their ability to modulate this pathway. For instance, studies on other phenolic compounds have shown that they can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes. This modulation of cellular defense mechanisms represents an indirect but significant antioxidant effect.

Furthermore, some acetamide derivatives have been shown to affect the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines, indicating an influence on inflammatory and oxidative stress pathways at the cellular level. nih.govresearchgate.net

Enzyme Modulation and Inhibition Profiles

This compound and its analogs have been investigated for their ability to inhibit specific enzymes that play critical roles in various diseases.

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

Research has shown that certain N-phenylacetamide derivatives possess AChE inhibitory activity. The structural features of these molecules, including the acetamide linkage and the nature of the substituents on the phenyl ring, are important for their interaction with the active site of the enzyme. While specific data on this compound is not extensively detailed in the provided context, the broader class of acetamide-containing compounds has shown promise in this area. For example, some chalcone-based dual inhibitors incorporating an acetamide-like structure have been designed and shown to interact with AChE.

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Inhibition of tyrosinase is a target for the development of agents to treat hyperpigmentation disorders.

Hydroxylated benzoic and cinnamic acid derivatives, which share structural similarities with this compound, have been explored as tyrosinase inhibitors. The presence and position of hydroxyl groups on the phenyl ring are critical for inhibitory activity. For instance, a study on acetophenone (B1666503) amide derivatives showed that compounds with ortho- and para-hydroxyl groups on the phenyl ring exhibited significant tyrosinase inhibitory activity. openagrar.de One of the most active compounds identified was a competitive and reversible inhibitor of mushroom tyrosinase. openagrar.de This suggests that the 2,5-dihydroxy substitution pattern in this compound could be favorable for tyrosinase inhibition.

Table 2: Tyrosinase Inhibitory Activity of a Related Acetophenone Amide Derivative

CompoundEnzyme SourceIC50 (µM)Type of Inhibition
2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylateMushroom Tyrosinase0.0020 ± 0.0002Competitive, Reversible
Data from a study on related acetophenone amide derivatives, not this compound itself.

The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action. One such target is the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), an ion pump essential for maintaining sodium ion homeostasis in the parasite.

Screening of compound libraries has identified N-acetamide indoles as a class of antimalarials that target PfATP4. Although not this compound itself, these related acetamide-containing compounds provide insight into a potential mechanism of action. Inhibition of PfATP4 leads to a disruption of the parasite's intracellular sodium concentration, which is lethal. Studies have validated PfATP4 as the target through the generation of resistant parasite lines with mutations in the pfatp4 gene. Furthermore, α-azacyclic acetamides have also been identified as inhibitors of PfATP4, showing rapid activity against the asexual blood stage of P. falciparum. These compounds were found to disrupt the parasite's intracellular pH and sodium regulation, consistent with PfATP4 inhibition.

Broader Spectrum Enzyme Interaction Analysis

While comprehensive screening of this compound against a wide array of enzymes is not extensively documented in the literature, its hydroquinone structure suggests a potential for interaction with oxidoreductase enzymes. A key area of interest is its interaction with enzymes capable of generating reactive oxygen species (ROS), such as NADPH oxidases (NOXs). NOX enzymes are crucial in cellular signaling and immune responses, catalyzing the production of superoxide anions by transferring electrons from NADPH to molecular oxygen. The redox-active nature of the hydroquinone moiety in this compound makes it a plausible substrate or modulator for enzymes involved in cellular redox homeostasis. Further research is needed to fully elucidate the specific enzymatic interaction profile of this compound.

Molecular Target Identification and Ligand-Biomolecule Interactions

Interaction with DNA and Proteins

Direct binding studies of this compound with DNA and proteins are not yet fully characterized. However, its potential to induce oxidative stress provides an indirect mechanism for interaction. Reactive oxygen species, which can be generated by redox-cycling of hydroquinone-containing compounds, are known to cause significant damage to biological macromolecules.

ROS, such as the highly reactive hydroxyl radical (•OH), can interact with DNA to form adducts like 8-hydroxyl-2′-deoxyguanosine (8-OHdG), leading to mutations and strand breaks. Similarly, proteins are vulnerable to ROS-mediated damage through the oxidation of amino acid side chains, leading to the formation of protein carbonyls, cross-linking, and subsequent loss of function. Therefore, a primary mechanism of interaction for this compound with DNA and proteins may be mediated by its capacity to generate an oxidative cellular environment.

Investigation of Specific Cellular Receptors and Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer, making them key targets for therapeutic agents. While the specific receptors for this compound have not been identified, studies on structurally similar compounds provide insight into potential mechanisms.

For instance, the analogue N-(2-hydroxyphenyl)acetamide (NA-2) has been shown to elicit potent antitumor effects in human breast cancer cells (MCF-7) by modulating signaling pathways related to apoptosis. Treatment with NA-2 led to an enhanced ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift is a critical event in the intrinsic apoptosis pathway, suggesting that compounds in this class can trigger programmed cell death by altering the balance of these key regulatory proteins. Furthermore, NA-2 was observed to arrest the cell cycle at the G0/G1 phase, indicating an interaction with the cellular machinery that governs cell proliferation. These findings suggest that this compound may also engage with apoptosis and cell cycle regulatory pathways.

Cellular Response to this compound and its Analogues

Cytotoxic Effects and Apoptosis Induction in Cancer Cell Lines (in vitro)

The cytotoxic potential of this compound and its analogues has been evaluated in various cancer cell lines. These studies demonstrate that this class of compounds can inhibit cell proliferation and induce apoptosis, key characteristics of an anticancer agent.

An analogue, N-(2-hydroxyphenyl)acetamide (NA-2), significantly inhibits the growth of MCF-7 breast cancer cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.65 mM after 48 hours of treatment. The induction of apoptosis is a primary mechanism for this cytotoxicity. Similarly, a series of substituted 2-hydroxy-N-(arylalkyl)benzamides, which are also analogues, showed potent antiproliferative activity, with some compounds exhibiting IC₅₀ values in the single-digit micromolar range against several human cancer cell lines. The mechanism of cell death for these compounds was confirmed to be apoptosis, evidenced by the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP).

Below is an interactive table summarizing the cytotoxic effects of analogues of this compound on various cancer cell lines.

Compound/AnalogueCell LineIC₅₀ ValueObserved Effects
N-(2-hydroxyphenyl)acetamide (NA-2)MCF-7 (Breast Cancer)1.65 mMGrowth inhibition, Apoptosis induction, Cell cycle arrest at G0/G1.
Substituted 2-hydroxy-N-(arylalkyl)benzamidesVarious Cancer LinesSingle-digit µMAntiproliferative activity, Apoptosis induction, Caspase activation, PARP cleavage.

Note: The data presented is for structural analogues, illustrating the potential activity of this chemical class.

Reactive Oxygen Species (ROS)-Activated Mechanisms in Cellular Contexts

A plausible mechanism underlying the biological activity of this compound is the generation of reactive oxygen species (ROS). The hydroquinone structure is known to be redox-active and can undergo oxidation to a semiquinone radical and subsequently to a quinone, while concomitantly reducing molecular oxygen to a superoxide anion (•O₂⁻). This superoxide can then be converted to hydrogen peroxide (H₂O₂), either spontaneously or enzymatically.

This increase in intracellular ROS levels can disrupt the normal redox balance of the cell, leading to a state of oxidative stress. Under conditions of oxidative stress, cellular signaling pathways sensitive to redox state are activated. Elevated ROS can trigger mitochondrial dysfunction, which is a key event in the initiation of the apoptotic cascade. The excessive production of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to DNA, proteins, and lipids, ultimately culminating in programmed cell death. Therefore, the cytotoxic and pro-apoptotic effects observed for this class of compounds may be intrinsically linked to their ability to function as pro-oxidants in a cancerous cellular environment.

Anti-inflammatory Mechanisms in Cellular and Preclinical In Vitro Models

While direct and extensive in vitro mechanistic studies on this compound are not widely available in published literature, significant insights into its potential anti-inflammatory mechanisms can be drawn from research on its close structural analog, 2',5'-Dihydroxyacetophenone (DHAP). Both compounds share the 2,5-dihydroxyphenyl moiety, which is critical to their biological activity. In vitro studies using cellular models, particularly lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7, have elucidated key molecular pathways through which these molecules exert their anti-inflammatory effects.

Research findings indicate that the anti-inflammatory action is not due to a single mechanism but rather a multi-pronged approach targeting the production of pro-inflammatory mediators and inhibiting crucial intracellular signaling pathways that govern the inflammatory response.

Inhibition of Pro-Inflammatory Mediators

Studies on DHAP in LPS-stimulated RAW264.7 mouse macrophages have demonstrated its potent ability to suppress the production of key inflammatory mediators. Treatment with DHAP was found to significantly inhibit the release of nitric oxide (NO), a potent inflammatory molecule. nih.gov This inhibition is achieved by downregulating the expression of the enzyme responsible for its production, inducible nitric oxide synthase (iNOS). nih.gov

Furthermore, the compound effectively curtails the expression and secretion of major pro-inflammatory cytokines. Specifically, DHAP has been shown to significantly decrease the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by down-regulating their respective mRNA expression in activated macrophages. nih.gov These cytokines are central to orchestrating and amplifying the inflammatory cascade.

Table 1: Effect of 2',5'-Dihydroxyacetophenone (DHAP) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
Inflammatory MediatorEffect ObservedMechanismReference
Nitric Oxide (NO)Significant InhibitionSuppression of iNOS protein expression. nih.gov
Inducible Nitric Oxide Synthase (iNOS)Suppression of ExpressionDown-regulation at the protein level. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Significant DecreaseDown-regulation of mRNA expression. nih.govnih.gov
Interleukin-6 (IL-6)Significant DecreaseDown-regulation of mRNA expression. nih.gov
Interleukin-1β (IL-1β)Significant DecreaseDown-regulation of expression. nih.gov

Modulation of Inflammatory Signaling Pathways

The reduction in inflammatory mediators by DHAP is a direct consequence of its ability to interfere with upstream signaling cascades. The two primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a cornerstone of inflammatory gene expression. In vitro studies have revealed that DHAP effectively blocks the activation of this pathway. nih.govnih.gov Specifically, it prevents the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated cells. nih.govnih.gov By keeping NF-κB p65 sequestered in the cytoplasm, it cannot initiate the transcription of genes for pro-inflammatory proteins like iNOS, TNF-α, and IL-6.

Concurrently, DHAP has been shown to inhibit the phosphorylation of extracellular signal-related kinase (ERK) 1/2, a key component of the MAPK signaling pathway. nih.govnih.gov The ERK pathway is also crucial for the induction of inflammatory mediators, and its inhibition by DHAP represents another significant mechanism for its anti-inflammatory effects. These findings collectively suggest that compounds with a 2,5-dihydroxyphenyl structure likely derive their anti-inflammatory properties from the dual inhibition of the NF-κB and ERK1/2 signaling pathways. nih.govnih.gov

Table 2: Effect of 2',5'-Dihydroxyacetophenone (DHAP) on Key Inflammatory Signaling Pathways in LPS-Stimulated RAW264.7 Cells
Signaling PathwayTarget MoleculeEffect ObservedReference
Nuclear Factor-kappa B (NF-κB)Nuclear Translocation of p65Potent Inhibition nih.govnih.gov
Mitogen-Activated Protein Kinase (MAPK)Phosphorylation of ERK1/2Potent Inhibition nih.govnih.gov

Structure Activity Relationship Sar Studies of N 2,5 Dihydroxyphenyl Acetamide Derivatives

Design Principles for Modulating Biological Activity

There is no specific information in the available literature detailing the design principles for modulating the biological activity of N-(2,5-Dihydroxyphenyl)acetamide derivatives. Research on other acetamide-containing scaffolds suggests that modifications to the phenyl ring and the acetamide (B32628) group are common strategies to alter biological effects, but these general principles cannot be directly and accurately applied to the this compound core without specific experimental data.

Influence of Substituent Effects on Potency and Selectivity

No studies were identified that investigated the influence of various substituents on the potency and selectivity of this compound derivatives. To understand these effects, research would be required where functional groups (e.g., electron-donating or electron-withdrawing groups) are systematically added to the dihydroxyphenyl ring, and the resulting changes in biological activity are measured. Without such data, any discussion would be purely speculative.

Development of Pharmacophore Models and Ligand Efficiency Metrics

The development of pharmacophore models requires a set of active compounds from which essential structural features for biological activity can be derived. Similarly, the calculation of ligand efficiency metrics depends on measured binding affinity data for a specific biological target. As no studies detailing a series of biologically active this compound derivatives have been found, the foundational data required to create pharmacophore models or calculate ligand efficiency are absent.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Binding Affinity and Mode of Action Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of N-(2,5-Dihydroxyphenyl)acetamide and its derivatives, molecular docking simulations can identify key interactions with biological targets, such as enzymes or receptors. For instance, studies on other acetamide (B32628) derivatives have successfully used docking to investigate their potential as inhibitors for various enzymes. nih.govorientjchem.org The process involves preparing the 3D structures of the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. orientjchem.org Each pose is then scored based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. mdpi.comresearchgate.net

These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. mdpi.compensoft.net For example, docking studies on N-phenyl-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα enzyme showed that the compounds occupy the binding site and interact with key residues. mdpi.com Similarly, investigations into other acetamide compounds have demonstrated that interactions with specific amino acids are critical for their inhibitory potential. researchgate.netmdpi.com By understanding these interactions, the mode of action can be predicted, and the molecule can be further optimized to enhance its binding affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for an Acetamide Derivative This table presents hypothetical data based on typical findings for similar compounds to illustrate the outputs of a molecular docking simulation.

Target Protein Ligand Binding Energy (kcal/mol) Interacting Residues Type of Interaction
Myeloperoxidase MDC -7.74 Arg239, Gln337 Hydrogen Bond
PI3Kα Compound 16 -8.50 Val851, Ser774 Hydrogen Bond, Pi-Alkyl

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide detailed information about molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic properties of molecules. researchgate.netnih.gov DFT calculations can determine the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and interaction with other molecules. mdpi.commdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. orientjchem.orgmdpi.com A small energy gap suggests that the molecule is more reactive. orientjchem.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. mdpi.commdpi.com These maps visualize the electrostatic potential on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites prone to electrophilic attack and hydrogen bond formation. mdpi.com This information is vital for predicting how the molecule will interact with biological targets. researchgate.net

Table 2: Representative Quantum Chemical Parameters Calculated by DFT This table shows examples of parameters that can be calculated for a compound like this compound to analyze its reactivity.

Parameter Description Typical Value (Arbitrary Units) Implication
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 eV Relates to electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 eV Relates to electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO 4.4 eV Indicates chemical reactivity and stability orientjchem.org
Electronegativity (χ) Tendency to attract electrons 4.0 eV Measures the overall electron-attracting power

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic properties of molecules from first principles. This involves calculating the vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). imist.ma

Theoretical calculations of the infrared (IR) spectrum for this compound can help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of O-H, N-H, and C=O bonds. researchgate.net Comparing the computed spectrum with the experimentally measured one serves as a powerful tool for structural confirmation. imist.ma DFT calculations have been successfully used to investigate the vibrational spectra of acetaminophen (N-(4-hydroxyphenyl)acetamide), a structurally related compound, and its complexes. researchgate.net These theoretical studies can also explore the existence of different tautomeric or conformational forms of the molecule by comparing their calculated energies and spectra. imist.ma

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

To derive a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities is required. For a series of this compound analogues, this would involve synthesizing or obtaining a set of derivatives and measuring their activity against a specific biological target.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with the observed biological activity. researchgate.netresearchgate.net A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues, for example, found a positive linear relationship between their inhibitory activities against TNF-α- and IL-6-induced cell adhesion. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be guided by the insights gained from QSAR and molecular docking studies.

A virtual library can be designed based on the this compound scaffold. This involves systematically modifying different parts of the molecule to generate a large set of virtual derivatives. mdpi.comdrugdesign.org This library of virtual compounds can then be screened against a specific protein target using high-throughput molecular docking. The compounds are ranked based on their predicted binding affinities and interactions with the active site. researchgate.net This approach allows for the rapid and cost-effective evaluation of a vast chemical space, helping to identify novel and potent hits for further experimental investigation. mdpi.com The use of deep learning-based generative models is an emerging technique for designing virtual libraries with specific desired properties. researchgate.net

Applications in Chemical Biology and Synthetic Organic Chemistry

N-(2,5-Dihydroxyphenyl)acetamide as a Building Block in Complex Organic Synthesis

The chemical architecture of this compound, which contains a nucleophilic aromatic ring, two hydroxyl groups, and an amide linkage, presents it as a versatile building block for the synthesis of more complex molecules. While specific total syntheses of natural products using this compound as a starting material are not extensively documented in mainstream literature, the reactivity of its constituent functional groups is well-established in organic synthesis.

The phenolic hydroxyl groups can undergo O-alkylation or O-acylation, allowing for the introduction of diverse substituents or the formation of ester and ether linkages. For instance, a related isomer, N-(4'-hydroxyphenyl)acetamide (paracetamol), is widely used to synthesize esters with anti-inflammatory agents, creating mutual prodrugs where both parts of the final molecule are pharmacologically active. google.com A patented process describes the synthesis of esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids, demonstrating the utility of the hydroxyphenyl acetamide (B32628) scaffold in creating complex ester derivatives. google.com The hydroxyl groups also activate the aromatic ring towards electrophilic substitution, enabling further functionalization. The amide group can be hydrolyzed under certain conditions to yield the corresponding aminophenol, or it can influence the regioselectivity of reactions on the aromatic ring. These reactions highlight the potential of the this compound core as a foundational element for constructing elaborate molecular frameworks, such as those found in pharmacologically active compounds or novel materials.

Design and Synthesis of Chemical Probes Based on this compound Scaffold

The development of chemical probes for detecting specific analytes or monitoring biological processes is a cornerstone of chemical biology. The this compound scaffold possesses inherent properties that make it an attractive candidate for the design of novel fluorescent and colorimetric probes. The hydroquinone (B1673460) moiety is redox-sensitive and can exhibit changes in its fluorescence properties upon oxidation to the corresponding benzoquinone.

Role in the Development of ROS-Responsive Systems

Pathological conditions such as cancer and inflammation are often associated with elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov This difference between healthy and diseased tissue provides an opportunity for targeted therapies using ROS-responsive drug delivery systems. The this compound scaffold is particularly well-suited for this application due to its redox-active 2,5-dihydroxyphenyl (hydroquinone) core.

The fundamental principle behind its use in ROS-responsive systems is the oxidation of the hydroquinone to its corresponding quinone form by ROS. This conversion induces a significant change in the molecule's electronic properties, polarity, and structure. This chemical transformation can be harnessed to trigger the release of a therapeutic agent in a high-ROS environment.

Several mechanisms for ROS-triggered release have been developed using this concept:

ROS-Induced Solubility Change: Polymers containing thioether groups, which are also sensitive to oxidation, can undergo a hydrophobic-to-hydrophilic transition upon exposure to ROS, leading to the swelling or dissociation of nanoparticles and subsequent drug release. nih.gov A similar principle applies to hydroquinone-containing polymers, where oxidation to the more polar quinone can alter the solubility and integrity of a drug-carrying nanostructure.

ROS-Induced Carrier Cleavage: The hydroquinone moiety can be incorporated as a cleavable linker in a larger drug delivery system. Upon oxidation by ROS, the resulting quinone can become unstable or trigger a subsequent reaction that breaks the linker and releases the conjugated drug.

These systems are designed to remain stable and retain their cargo under normal physiological conditions but to rapidly release their payload upon encountering the elevated ROS levels characteristic of a tumor microenvironment, thereby increasing therapeutic efficacy and reducing side effects. nih.gov

Strategies for Bio-conjugation and Prodrug Design (mechanistic concept)

The development of prodrugs—inactive precursors that are converted into active drugs in the body—is a key strategy for improving the therapeutic index of pharmaceuticals. The this compound scaffold offers a versatile platform for designing prodrugs that can be activated by the specific redox environments found in target tissues.

Redox-Activated Prodrugs A common strategy involves masking the hydroxyl groups of the hydroquinone with a promoiety that renders the drug inactive. This masking can be achieved by attaching a drug molecule via a cleavable linker, such as a carbamate (B1207046) or an ether. The activation of such a prodrug can be triggered by either oxidation or reduction. mdpi.com

Oxidative Activation: In environments with high ROS levels, the hydroquinone linker can be oxidized. This oxidation can lead to the cleavage of the linker and the release of the active drug. nih.gov

Reductive Activation: Conversely, in the hypoxic (low oxygen) and highly reductive environments characteristic of solid tumors, a quinone precursor can be reduced to the hydroquinone, triggering a conformational change or electronic cascade that releases the drug. mdpi.com

Quinone Methide-Based Release A more sophisticated strategy involves the generation of a quinone methide (QM) as a reactive intermediate. nih.gov In this design, a drug is linked to the hydroquinone scaffold via a self-immolative spacer, often at a benzylic position.

Triggering: The process is initiated by the oxidation of the hydroquinone to a quinone.

1,6-Elimination: This oxidation triggers a spontaneous 1,6-elimination reaction through the conjugated system.

Release: This elimination cascade results in the formation of a highly electrophilic quinone methide and the release of the free drug. nih.gov

This mechanism is particularly powerful because the release is triggered by the specific chemical environment (high ROS) and proceeds via an irreversible intramolecular reaction. Such prodrugs have been designed to target cancer cells, where the released QM can also contribute to cytotoxicity by alkylating cellular macromolecules. mdpi.comnih.gov Furthermore, related prodrugs based on N-(substituted 2-hydroxyphenyl)carbamates demonstrate that intramolecular cyclization following cleavage can be a viable mechanism for drug release, a concept applicable to derivatives of this compound.

Emerging Research Directions and Future Perspectives

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) has revolutionized the discovery of novel bioactive compounds. For a molecule like N-(2,5-Dihydroxyphenyl)acetamide, HTS platforms offer a rapid and efficient means to evaluate its potential in various biological assays. The dihydroxyphenyl moiety, a well-known antioxidant pharmacophore, makes this compound a prime candidate for large-scale antioxidant screening campaigns.

HTS assays for antioxidant capacity, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the ferric reducing antioxidant power (FRAP) assay, are routinely used to screen libraries of phenolic compounds. mdpi.com The integration of this compound into such screening libraries could rapidly elucidate its antioxidant potential relative to other phenolic structures. Furthermore, the development of "zero" intrinsic fluorescence probes for detecting reactive species like peroxynitrite is enhancing the capabilities of HTS for identifying novel antioxidant drug candidates from natural product libraries. nih.gov

The acetamide (B32628) side chain of this compound provides a point of structural diversity that can be explored through combinatorial chemistry, generating a library of analogues for HTS. This approach allows for the systematic investigation of structure-activity relationships, potentially identifying derivatives with enhanced potency or selectivity for specific biological targets.

Advanced Analytical Approaches for Metabolomic Profiling (excluding human data)

Understanding the metabolic fate of this compound in biological systems is crucial for elucidating its mechanism of action and potential applications. Advanced analytical techniques are indispensable for the metabolomic profiling of this compound and its derivatives in non-human models.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), particularly with technologies like Quadrupole Time-of-Flight (QTOF), is a powerful tool for identifying and quantifying metabolites. mdpi.com These methods offer high sensitivity and mass accuracy, enabling the characterization of even trace-level metabolites in complex biological matrices such as plant tissues or microbial cultures. For instance, LC-ESI-QTOF-MS/MS has been successfully employed to characterize a wide array of phenolic compounds in fruit waste. mdpi.com

The separation of phenolic compounds, including those with structures similar to this compound, can be optimized using ultra-high-performance liquid chromatography (UHPLC) with diode-array detection (DAD). acs.org Methodical validation of these analytical techniques in terms of linearity, sensitivity, and matrix effects is essential for generating reliable and reproducible data. acs.org

Bioinspired Synthesis and Mimicry of Natural Product Pathways

Nature provides a vast blueprint for the synthesis of complex molecules. Bioinspired synthesis and the mimicry of natural product pathways offer sustainable and efficient routes to produce this compound and its analogues. The biosynthesis of phenolic compounds in microorganisms and plants primarily proceeds through the shikimate and acetate-malonate pathways. utu.fi

The shikimate pathway is a key route for the production of aromatic amino acids, which serve as precursors for a wide range of phenolic compounds. nih.gov Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae to enhance the flux through the shikimate pathway is a promising strategy for the overproduction of aromatic precursors. nih.gov Enzymes such as biphenyl (B1667301) dioxygenase and dihydrodiol dehydrogenase have been evolved and expressed in recombinant hosts to synthesize highly hydroxylated aromatic compounds. nih.gov This approach could be adapted for the targeted synthesis of this compound.

Furthermore, the study of natural phenolic polymers, which often feature catechol and gallol groups, provides insights into enzymatic crosslinking and polymerization. nih.gov Mimicking these natural processes can lead to the development of novel materials and functional biomaterials based on phenolic structures. nih.gov

Novel Derivatization Strategies for Functional Expansion

The functionalization of the this compound scaffold through novel derivatization strategies can significantly expand its range of properties and potential applications. The catechol-like dihydroxyphenyl ring is a key target for chemical modification.

One promising strategy involves the oxidation of the catechol ring to an o-quinone, followed by a nucleophilic addition reaction, such as a thia-Michael reaction. google.com This approach allows for the introduction of a wide variety of functional fragments in a single step, offering high atomic efficiency. google.com Such derivatization can be used to modulate properties like hydrophobicity, solubility, and biological activity. google.com

The acetamide group also presents opportunities for derivatization. Modification of this functional group could influence the compound's pharmacokinetic properties and interactions with biological targets. The synthesis of various acetamide-sulfonamide scaffolds has demonstrated how modifications to the acetamide portion of a molecule can impact its biological activity. mkuniversity.ac.in

Interdisciplinary Research at the Chemistry-Biology Interface

The exploration of this compound's full potential necessitates a highly interdisciplinary approach, bridging the gap between chemistry and biology. The hydroquinone (B1673460) structure of the compound and its potential oxidation to a quinone places it at the center of redox-active biological processes.

Quinones and hydroquinones are integral to biological electron transfer and energy conservation systems. rsc.org The study of quinone/hydroquinone-functionalized biointerfaces on solid substrates and nanomaterials provides a platform to investigate the behavior of compounds like this compound in biomimetic systems. rsc.org Such research can lead to the development of novel biosensors and biomaterials.

The redox properties of quinone derivatives are also central to their biological activities, which can include anticancer effects. nih.gov However, the potential for quinones to generate reactive oxygen species and bind to biological macromolecules also highlights the need for careful investigation. nih.gov Interdisciplinary studies combining synthetic chemistry, molecular biology, and toxicology are essential to fully characterize the biological effects of this compound and its derivatives. nih.govmdpi.com The development of quinone-based fluorescent probes for imaging biological processes further underscores the power of interdisciplinary research in this area. rsc.org

Q & A

Q. What are the validated analytical methods for confirming the structure of N-(2,5-Dihydroxyphenyl)acetamide?

To confirm the structure, researchers should employ high-resolution mass spectrometry (HRMS) to determine the molecular formula (e.g., [M+H]+ at m/z 182.0817 for C₈H₁₀NO₃) and multinuclear NMR spectroscopy (¹H and ¹³C). For example:

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 9.25 (s, 2H, phenolic -OH), δ 6.65–6.75 (m, aromatic protons), and δ 2.05 (s, 3H, CH₃).
  • ¹³C NMR : Signals at δ 170.5 (C=O), 150.2 (C-OH), and 22.1 (CH₃) . Cross-validation with X-ray crystallography (if crystalline) or FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) is recommended.

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

The compound is typically synthesized via amide coupling between 2,5-dihydroxyaniline and acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. Key steps:

  • Maintain stoichiometric ratios (1:1.2 for amine:acetyl chloride).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >98% purity . Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate).

Q. How does this compound degrade under oxidative conditions, and what by-products form?

Under advanced oxidation processes (AOPs) like UV/H₂O₂ , degradation occurs via hydroxyl radical (•OH) attack at the aromatic ring, forming intermediates such as hydroquinone , 1,4-benzoquinone , and N-(3,4-dihydroxyphenyl)acetamide .

  • Key stability factors : pH (optimal degradation at pH 7–9) and oxidant concentration .
  • Analytical tools : LC-MS/MS and GC-MS to track by-products; computational Fukui indices predict reactive sites .

Advanced Research Questions

Q. What computational strategies predict the mutagenicity and ecotoxicity of this compound derivatives?

Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example:

  • Mutagenicity : N-(3,4-dihydroxyphenyl)acetamide (a degradation by-product) shows mutagenic potential via in silico models (e.g., Ames test predictions) .
  • Ecotoxicity : Predict LC₅₀ values using QSAR models; hydroquinone (LC₅₀ 96 h: 2.1 mg/L) is highly toxic to aquatic organisms .

Q. How does this compound interact with bacterial protein synthesis machinery?

Structural analogs (e.g., chlorinated acetamides) inhibit bacterial growth by binding to 23S rRNA or disrupting peptide bond formation .

  • Experimental design : Use E. coli ribosomal assays (IC₅₀ ~15 µM) and molecular docking (PDB: 4V7Q) to map interactions .
  • Contradiction note : Some studies report bacteriostatic effects, while others observe bactericidal activity—variance may stem from substituent effects (e.g., chloro vs. hydroxy groups) .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., MIC vs. time-kill curves).
  • Structural-activity relationships (SAR) : Modify substituents (e.g., replacing -OH with -OCH₃) to isolate mechanisms. For example:
SubstituentAntibacterial Activity (MIC, µg/mL)
-OH32–64
-OCH₃8–16
  • Dose-response studies : Clarify whether effects are concentration-dependent or threshold-based .

Q. How can NMR crystallography validate hydrogen-bonding patterns in this compound?

Combine solid-state NMR (¹H-¹³C CP/MAS) with X-ray diffraction to map hydrogen bonds. For example:

  • Intramolecular H-bonds between -NH and -OH stabilize the planar conformation .
  • Intermolecular H-bonds (e.g., O-H···O=C) form 2D networks in the crystal lattice, confirmed by Hirshfeld surface analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.